6-(Difluoromethoxy)-3,4'-bipyridine
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Overview
Description
6-(Difluoromethoxy)-3,4’-bipyridine is a compound that features a difluoromethoxy group attached to a bipyridine scaffoldThe presence of the difluoromethoxy group imparts distinct electronic and steric characteristics, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)-3,4’-bipyridine typically involves the introduction of the difluoromethoxy group onto a bipyridine core. One common method includes the reaction of a bipyridine derivative with a difluoromethylating agent under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 6-(Difluoromethoxy)-3,4’-bipyridine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethoxy)-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can introduce various functional groups onto the bipyridine scaffold .
Scientific Research Applications
6-(Difluoromethoxy)-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Trifluoromethoxy-bipyridine: Shares similar electronic properties but differs in steric effects due to the bulkier trifluoromethoxy group.
Monofluoromethoxy-bipyridine: Has less pronounced electronic effects compared to the difluoromethoxy derivative.
Uniqueness: 6-(Difluoromethoxy)-3,4’-bipyridine stands out due to its balanced electronic and steric properties, making it a versatile compound in various applications. Its ability to form stable interactions with molecular targets while maintaining a relatively small size compared to trifluoromethoxy derivatives highlights its uniqueness .
Biological Activity
6-(Difluoromethoxy)-3,4'-bipyridine (CAS No. 1214367-90-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
This compound features a bipyridine core substituted with a difluoromethoxy group. This unique structural modification enhances its electronic properties and may influence its interaction with biological targets.
Table 1: Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C8H6F2N2O |
Molecular Weight | 194.14 g/mol |
CAS Number | 1214367-90-4 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group can enhance binding affinity and selectivity towards molecular targets, potentially modulating various biological pathways.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, PDE4 inhibitors are known to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines .
- Receptor Modulation : The bipyridine structure allows for interactions with various receptors involved in neurotransmission and inflammation, suggesting potential therapeutic applications in neurological disorders .
Biological Applications
This compound has been explored for several applications in drug development:
- Anti-inflammatory Agents : Due to its inhibitory effects on PDEs, this compound may serve as a lead structure for developing new anti-inflammatory drugs. Studies indicate that PDE4 inhibitors can significantly reduce inflammation in models of asthma and other pulmonary diseases .
- Anticancer Activity : Research has shown that certain bipyridine derivatives exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. The difluoromethoxy substitution could enhance these effects by improving the compound's pharmacokinetic profile .
- Neuroprotective Effects : Some studies suggest that compounds like this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
- PDE4 Inhibition : A study demonstrated that a related compound exhibited an IC50 value of 0.8 nM against PDE4, highlighting the potential effectiveness of similar structures like this compound in targeting this enzyme for therapeutic purposes .
- Antitumor Activity : In vitro studies indicated that bipyridine derivatives can inhibit the growth of various cancer cell lines. The specific mechanisms involved apoptosis induction and cell cycle arrest, suggesting that this compound may also possess similar properties .
Properties
IUPAC Name |
2-(difluoromethoxy)-5-pyridin-4-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-2-1-9(7-15-10)8-3-5-14-6-4-8/h1-7,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVOIPMMKVEKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NC=C2)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673543 |
Source
|
Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214367-90-4 |
Source
|
Record name | 6-(Difluoromethoxy)-3,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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